Methyl 2-(2,5-dibromophenyl)acetate
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Overview
Description
Methyl 2-(2,5-dibromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 5 positions, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,5-dibromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to achieve selective bromination at the 2 and 5 positions of the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dibromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(2,5-dibromophenyl)ethanol.
Oxidation: Formation of 2,5-dibromoquinone derivatives.
Scientific Research Applications
Methyl 2-(2,5-dibromophenyl)acetate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dibromophenyl)acetate depends on its specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely based on the context of its use, such as in biological systems or synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure but with a single bromine atom at the 4 position.
Methyl 2-(2,4-dibromophenyl)acetate: Similar structure with bromine atoms at the 2 and 4 positions.
Methyl 2-(3,5-dibromophenyl)acetate: Similar structure with bromine atoms at the 3 and 5 positions.
Uniqueness
Methyl 2-(2,5-dibromophenyl)acetate is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions in chemical and biological systems. The 2 and 5 positions on the phenyl ring provide distinct steric and electronic effects compared to other isomers, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2,5-dibromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQBKHYHXLHLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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